1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
benzotriazol-1-yl-(3-methyl-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-8-10(6-7-12(9)18(20)21)14(19)17-13-5-3-2-4-11(13)15-16-17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNGCPXOMQSLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 1H-1,2,3-benzotriazole. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the benzotriazole. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The industrial process may also include steps for purification and isolation of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the synthesis of polymers and advanced materials.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), dichloromethane, dimethylformamide (DMF).
Major Products Formed
Reduction: 1-(3-methyl-4-aminobenzoyl)-1H-1,2,3-benzotriazole.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzotriazole structure can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests potential as antibacterial agents .
Anticancer Potential
Benzotriazole derivatives have been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies. For instance, certain derivatives have shown effectiveness against human cancer cell lines by disrupting cellular processes essential for survival .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of benzotriazole derivatives. Compounds exhibiting this property may serve as therapeutic agents in treating inflammatory diseases by inhibiting pro-inflammatory cytokines .
Materials Science Applications
UV Stabilizers
Due to their ability to absorb ultraviolet (UV) light, benzotriazole compounds are utilized as UV stabilizers in plastics and coatings. This application is crucial for enhancing the durability and lifespan of materials exposed to sunlight .
Corrosion Inhibitors
Benzotriazole is also employed as a corrosion inhibitor in metal protection formulations. Its effectiveness in forming protective layers on metal surfaces helps prevent oxidation and prolongs the life of metal components .
Environmental Chemistry
Benzotriazole compounds have applications in environmental remediation processes. Their ability to bind with heavy metals makes them suitable candidates for removing contaminants from wastewater. This property is particularly useful in treating industrial effluents that contain toxic metals .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzotriazole derivatives against clinical strains of bacteria. The results demonstrated that certain derivatives had significantly lower MIC values compared to standard antibiotics, indicating their potential as alternative antimicrobial agents .
- UV Protection in Coatings : Research conducted on the use of benzotriazole as a UV stabilizer revealed that coatings containing this compound exhibited enhanced resistance to UV degradation compared to those without it. This finding underscores the importance of incorporating such compounds into formulations intended for outdoor use .
- Corrosion Resistance in Metal Alloys : A study focused on the application of benzotriazole as a corrosion inhibitor showed that metal alloys treated with this compound displayed significantly reduced corrosion rates when exposed to saline environments, highlighting its effectiveness in protective applications .
Mechanism of Action
The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Effects on Reactivity: The 3-methyl-4-nitrobenzoyl group in the target compound likely enhances electrophilicity compared to non-nitro analogs (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole ). Nitro groups are strong electron-withdrawing groups, which may stabilize intermediates in metal-catalyzed reactions or influence coordination properties.
- Biological Activity: Compounds with nitroimidazole substituents (e.g., ) exhibit notable antiprotozoic and antibacterial activities, suggesting that the nitro group in the target compound could similarly enhance bioactivity.
- Thermal Stability: The presence of nitro groups often elevates melting points. For example, 1-[3-(2-methyl-5-nitroimidazolyl)propyl]-1H-1,2,3-benzotriazole has a melting point of 168–170°C , higher than non-nitro derivatives like 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (95–97°C) .
Spectroscopic and Analytical Data
Table 3: Spectroscopic Comparison
Key Observations:
Biological Activity
1-(3-Methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C13H8N4O3
- Molecular Weight : 256.23 g/mol
- CAS Number : 710710
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-4-nitrobenzoic acid with benzotriazole derivatives. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
Antimicrobial Properties
A series of studies have investigated the antimicrobial properties of benzotriazole derivatives, including this compound. These compounds have shown activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Mild |
In particular, the presence of nitro groups in the benzotriazole structure has been linked to enhanced antibacterial activity due to their ability to interfere with bacterial DNA synthesis and function .
Antifungal Activity
The compound also exhibits antifungal properties. Research indicates that compounds with a benzotriazole core can inhibit fungal growth effectively:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 12.5 - 25 μg/ml |
| Aspergillus niger | 12.5 - 25 μg/ml |
These findings suggest that modifications to the benzotriazole ring can enhance antifungal potency .
Anti-inflammatory and Analgesic Effects
Recent studies have indicated the potential anti-inflammatory effects of benzotriazole derivatives. For instance, specific derivatives have demonstrated significant analgesic activity in animal models, suggesting their utility in pain management therapies .
Case Study 1: Antibacterial Screening
In a study published in PubMed, a series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl] derivatives were synthesized and screened for antibacterial activity. Among them, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of benzotriazole derivatives in developing new antibacterial agents .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal activity of various benzotriazole compounds against Candida albicans. The results showed that modifications to the benzotriazole structure could lead to compounds with MIC values as low as 12.5 μg/ml, indicating strong antifungal potential .
Q & A
Q. Tables
| Key Physicochemical Properties |
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| Molecular Formula |
| Molecular Weight |
| Melting Point |
| λ_max (UV-Vis in DMSO) |
| HOMO-LUMO Gap (DFT) |
| Common Synthetic Byproducts |
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| 3-Methyl-4-nitrobenzoic acid |
| 1H-Benzotriazole |
| N-Acylurea derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
